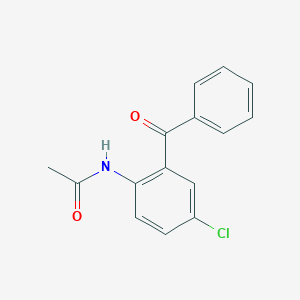

N-(2-Benzoyl-4-chlorophenyl)acetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-benzoyl-4-chlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO2/c1-10(18)17-14-8-7-12(16)9-13(14)15(19)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHAUKYAYIYDFST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60298825 | |

| Record name | N-(2-Benzoyl-4-chlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13788-59-5 | |

| Record name | NSC126372 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126372 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Benzoyl-4-chlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Chemical Transformations

Classical and Evolving Synthetic Pathways

Traditional synthetic routes have been refined over time to improve efficiency and yield. These pathways typically involve the acylation of a specific aminobenzophenone precursor.

The primary precursor for the synthesis of N-(2-Benzoyl-4-chlorophenyl)acetamide is 2-amino-5-chlorobenzophenone (B30270). wikipedia.org This starting material is a substituted benzophenone (B1666685) where an amino group is positioned at the 2-position and a chlorine atom at the 5-position of one of the phenyl rings. wikipedia.org One method for synthesizing this precursor involves the reduction of an isoxazole (B147169) using iron powder in the presence of toluene (B28343) and muriatic acid. wikipedia.org

The core reaction sequence to form the target acetamide (B32628) is the acylation of the amino group of 2-amino-5-chlorobenzophenone. researchgate.net This is an important chemical reaction in organic synthesis, often used to protect an amino group during a multi-step process. researchgate.netnih.gov The reaction is typically carried out using acetylating agents like acetyl chloride or acetic anhydride. researchgate.netnih.gov

| Reactant | Reagent | Product |

| 2-amino-5-chlorobenzophenone | Acetyl chloride or Acetic anhydride | This compound |

This table outlines the fundamental transformation from the primary precursor to the final product.

More complex synthetic strategies utilize chloroacetylation to create a reactive intermediate for further transformations. In this approach, the precursor amine, 2-amino-5-chlorobenzophenone, is reacted with chloroacetyl chloride. wikipedia.orgresearchgate.net This reaction yields N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide. nih.gov

The utility of this intermediate lies in the reactivity of the chlorine atom on the acetyl group, which can be easily displaced by various nucleophiles (such as those containing oxygen, nitrogen, or sulfur). researchgate.netresearchgate.net This allows for subsequent condensation or substitution reactions to synthesize a diverse range of more complex derivative compounds. researchgate.net For instance, this chloroacetamide intermediate can be reacted with different anilines or heterocyclic amines to build larger molecular frameworks. researchgate.net

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, the type of base used as a catalyst, reaction temperature, and duration. nih.gov The progress of the reaction is typically monitored using techniques like Thin-Layer Chromatography (TLC). researchgate.net

Systematic optimization involves screening various combinations of these parameters. For example, in related N-alkylation and acylation reactions, a range of bases and solvents have been tested to find the most effective system. nih.gov Upon completion of the reaction, the product is typically isolated by pouring the reaction mixture into cold water, which causes the solid product to precipitate. researchgate.net It is then collected by filtration and can be further purified by recrystallization from a suitable solvent like ethanol (B145695). ekb.egresearchgate.net

| Parameter | Variables | Purpose |

| Base/Catalyst | Triethylamine, Potassium Carbonate, Sodium Bicarbonate, Pyridine. nih.govgoogle.com | To promote the acylation reaction. researchgate.netnih.gov |

| Solvent | Acetonitrile, Dichloromethane, Toluene, DMF. researchgate.netnih.govgoogle.com | To dissolve reactants and facilitate the reaction. |

| Temperature | Room temperature to reflux. researchgate.netnih.gov | To control the rate of reaction. |

| Time | 1 hour to 24 hours. researchgate.netnih.gov | To ensure the reaction goes to completion. |

This interactive table summarizes key parameters that can be adjusted to optimize the synthesis of acetamides.

Green Chemistry Principles in Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being applied to the synthesis of this compound. These methods aim to reduce waste, eliminate hazardous solvents, and improve energy efficiency.

A significant advancement in the synthesis of this compound is the development of solvent-free acetylation methods. researchgate.netnih.gov This approach directly addresses a core principle of green chemistry by eliminating the use of organic solvents, which are often harmful to the environment and require costly disposal and recovery procedures. frontiersin.orgmdpi.com

In one reported procedure, 2-amino-5-chlorobenzophenone is stirred directly with acetyl chloride at room temperature for one hour in the absence of any solvent. researchgate.net This solvent-free reaction is monitored by TLC, and upon completion, the product is isolated by simple precipitation in cold water, filtration, and drying. researchgate.net This method is not only environmentally friendly but also simplifies the work-up process. researchgate.netfrontiersin.org

| Method | Reactants | Conditions | Duration |

| Solvent-Free Acetylation | 2-Amino-5-chloro-phenyl(2-chloro-phenyl)methanone (1 mmol), Acetyl chloride (1 mmol) | Room Temperature, Stirring | 1 hour |

This table details the conditions for a reported solvent-free synthesis.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry for accelerating organic reactions. irjmets.comjocpr.com The application of microwave irradiation to the synthesis of acetamide derivatives has been shown to enhance reaction rates, increase product yields, and promote eco-friendly conditions compared to conventional heating methods. irjmets.comjchps.comresearchgate.net

Microwave heating provides rapid and uniform heating of the reaction mixture, which can significantly reduce reaction times from hours to minutes. jocpr.comjchps.com In the synthesis of related 2-amino-5-chlorobenzophenone derivatives, microwave-assisted methods proved to be superior to conventional approaches. researchgate.net This technique is often used in conjunction with solvent-free conditions, further enhancing its green credentials by saving time and energy. jocpr.com

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Typically hours to days. researchgate.net | Significantly reduced, often to minutes. jchps.com |

| Energy Efficiency | Heats the entire apparatus, less efficient. jocpr.com | Heats the target molecules directly, more efficient. jocpr.com |

| Product Yield | Moderate to good. researchgate.net | Often higher yields. irjmets.comjchps.com |

| By-products | Potential for more side reactions due to prolonged heating. | Cleaner reactions with minimized by-products. jchps.com |

This interactive table compares conventional and microwave-assisted synthesis methods.

Derivatization Strategies and Analogue Synthesis

The derivatization of this compound is primarily centered around three key regions of the molecule: the acetamide side chain, and the two aromatic rings. These modifications are instrumental in creating analogues with tailored characteristics.

Introduction of Substituted Phenylpiperazine Moieties

A prominent strategy in the derivatization of this compound involves the introduction of substituted phenylpiperazine moieties at the acetamide side chain. This is typically achieved through a two-step synthetic sequence starting from 2-amino-5-chlorobenzophenone.

The initial step involves the chloroacetylation of 2-amino-5-chlorobenzophenone to yield N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide. This intermediate is a key building block for subsequent nucleophilic substitution reactions. The second step involves the reaction of this chloroacetamide derivative with various substituted phenylpiperazines. This reaction typically proceeds in the presence of a base, such as potassium carbonate, and a suitable solvent like acetone, to facilitate the coupling and afford the desired N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl)piperazin-1-yl)acetamides. ontosight.aievitachem.com

A variety of substituents on the phenyl ring of the piperazine (B1678402) moiety have been explored, including electron-donating and electron-withdrawing groups. The synthesis of a series of these compounds (3a-j) has been reported, with the structures confirmed by spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and elemental analysis. ontosight.aievitachem.com

Table 1: Synthesis of N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl)piperazin-1-yl)acetamides

| Compound ID | Phenylpiperazine Substituent |

|---|---|

| 3a | H |

| 3b | 2-CH₃ |

| 3c | 3-CH₃ |

| 3d | 4-CH₃ |

| 3e | 2-Cl |

| 3f | 3-Cl |

| 3g | 4-Cl |

| 3h | 2-OCH₃ |

| 3i | 4-OCH₃ |

| 3j | 4-F |

This table is based on the series of compounds synthesized in the study by Verma et al. ontosight.aievitachem.com

Modifications at the Acetamide Side Chain (e.g., halogenation, amino substitutions)

The acetamide side chain of this compound is a prime location for structural modifications, including halogenation and the introduction of various amino substituents. These modifications often begin with the synthesis of key intermediates such as N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide or its bromo-analogue, N-(2-benzoyl-4-chlorophenyl)-2-bromoacetamide. ontosight.ai

Halogenation:

Halogenated acetamide derivatives serve as important precursors for further derivatization. For instance, N-(2-benzoyl-4-chlorophenyl)-2-bromoacetamide can be synthesized from 2-benzoyl-4-chlorophenylamine and bromoacetyl chloride. ontosight.ai This bromo-derivative is a reactive electrophile, amenable to substitution by a wide range of nucleophiles.

Amino Substitutions:

The chloro- or bromo-acetamide derivatives are versatile intermediates for the synthesis of a variety of amino-substituted analogues. The halogen atom can be readily displaced by primary or secondary amines to introduce a diverse array of functionalities.

A key compound in this class is 2-amino-N-(2-benzoyl-4-chlorophenyl)acetamide, also known as Noravizafone desglycyl. researchgate.net This primary amine can be further functionalized. The synthesis of this compound can be achieved through a multi-step process starting from an appropriate aniline (B41778) derivative. evitachem.com

The general strategy for introducing other amino moieties involves the reaction of N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide with the desired amine. This nucleophilic substitution reaction provides access to a wide range of derivatives with varying steric and electronic properties at the acetamide side chain. For example, reaction with 2-methylpiperidine (B94953) can yield N-(2-benzoyl-4-chlorophenyl)-2-(2-methylpiperidin-1-yl)acetamide. researchgate.net

Table 2: Examples of Modifications at the Acetamide Side Chain

| Starting Material | Reagent | Resulting Moiety at Acetamide Chain |

|---|---|---|

| N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide | Ammonia | -NH₂ |

| N-(2-benzoyl-4-chlorophenyl)-2-bromoacetamide | Substituted Amine (e.g., 2-methylpiperidine) | -N(CH₂)₅CH₃ |

Structural Elaboration of the Benzoyl and Chlorophenyl Rings

While direct modification of the benzoyl and chlorophenyl rings of this compound is not extensively reported, the synthesis of analogues with substituents on these rings can be achieved by utilizing appropriately modified starting materials. The core synthesis begins with a substituted 2-aminobenzophenone (B122507) derivative.

For instance, to introduce a substituent on the benzoyl ring, one could start with a 2-amino-5-chloro-X'-benzoylphenone, where X' is the desired substituent. Similarly, to modify the chlorophenyl ring, a 2-amino-5-Y'-benzoylphenone, where Y' is a substituent other than chlorine, would be the required precursor.

An example of a structurally related compound with a modification on the benzoyl ring is N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide. nih.gov This compound is synthesized from 2-amino-5-chloro-2'-chlorobenzophenone, highlighting the strategy of using a pre-functionalized benzophenone. nih.gov Another related compound is N-(2-benzoyl-4-bromophenyl)acetamide, which would be synthesized from 2-amino-5-bromobenzophenone.

This synthetic approach allows for the introduction of a wide range of functional groups onto the aromatic rings, enabling a systematic exploration of structure-activity relationships.

Table 3: Synthesis of Analogues with Modified Aromatic Rings

| Target Analogue | Key Starting Material |

|---|---|

| N-(2-Benzoyl-4-bromophenyl)acetamide | 2-Amino-5-bromobenzophenone |

| N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide | 2-Amino-5-chloro-2'-chlorobenzophenone |

| N-(2-Benzoyl-4-iodophenyl)acetamide (hypothetical) | 2-Amino-5-iodobenzophenone |

Advanced Structural Characterization and Spectroscopic Investigations

X-ray Crystallography Analyses

Comprehensive X-ray crystallography data for N-(2-Benzoyl-4-chlorophenyl)acetamide could not be located in the available scientific literature. Published research has detailed the crystal structure of the related compound, N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide, which differs by the presence of an additional chlorine atom on the acetamide (B32628) group. The data for this analogue reveals a triclinic crystal system, but these parameters cannot be accurately extrapolated to the title compound.

Determination of Crystal System and Unit Cell Parameters

Specific crystal system and unit cell parameters for this compound are not available in published crystallographic databases.

Elucidation of Molecular Conformation and Dihedral Angles

Without experimental crystallographic data, a definitive elucidation of the molecular conformation and dihedral angles for this compound cannot be provided.

Characterization of Intramolecular Hydrogen Bonding Networks and Ring Motifs

An analysis of intramolecular hydrogen bonding and the resultant ring motifs is contingent on precise atomic coordinates determined through X-ray crystallography, which are not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments

A fully assigned ¹H NMR spectrum for this compound is not available in peer-reviewed scientific journals. While spectra for related compounds and precursors exist, a detailed and verified assignment for the title compound has not been published. The expected spectrum would show signals corresponding to the protons of the acetamide methyl group, as well as complex multiplets for the aromatic protons on the two phenyl rings. Precise chemical shifts and coupling constants, however, remain undetermined.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments

Carbon-13 NMR spectroscopy is a powerful tool for mapping the carbon skeleton of this compound. The chemical shift of each carbon atom is influenced by its local electronic environment, allowing for the unambiguous assignment of all 15 carbon atoms in the molecule.

Based on established chemical shift principles and data from analogous structures, the ¹³C NMR spectrum of this compound is expected to show distinct signals for the amide and benzoyl carbonyl carbons, as well as for the aromatic and methyl carbons. The two carbonyl carbons are the most deshielded, appearing at the lowest field (highest ppm values). The benzoyl ketone carbonyl is typically found at a slightly higher chemical shift than the amide carbonyl. For instance, in a structurally similar compound, N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide, the ketone and amide carbonyls were observed at 179 ppm and 177 ppm, respectively. researchgate.net The carbons of the two phenyl rings resonate in the aromatic region (approximately 120-145 ppm), with their precise shifts determined by the electronic effects of their respective substituents (the chloro, benzoyl, and acetamide groups). The carbon atom bonded to the chlorine atom (C-4) will be shifted downfield. The methyl carbon of the acetamide group is the most shielded, appearing at the highest field (lowest ppm value).

Expected ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Benzoyl C=O | 195 - 200 |

| Amide C=O | 168 - 172 |

| Aromatic C (substituted) | 130 - 145 |

| Aromatic C-H | 120 - 135 |

| Acetamide CH₃ | 20 - 25 |

Application of Two-Dimensional NMR Techniques for Structure Elucidation

While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques are indispensable for confirming the complex structure of this compound by establishing through-bond and through-space correlations between nuclei. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, COSY spectra would show correlations between adjacent protons on the 4-chlorophenyl ring and on the benzoyl ring, confirming the substitution patterns of these aromatic systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the carbons to which they are directly attached. It would be used to definitively link each aromatic proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. ipb.pt This experiment would provide the key evidence connecting the different fragments of the molecule. Expected correlations would include:

A correlation between the amide N-H proton and the amide carbonyl carbon.

Correlations from the acetamide methyl protons to the amide carbonyl carbon.

Correlations from the protons on the 4-chlorophenyl ring to the benzoyl carbonyl carbon, confirming the attachment point of the benzoyl group.

Correlations from the amide N-H proton to carbons in the 4-chlorophenyl ring, confirming the location of the acetamide group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation.

Together, these 2D NMR experiments provide an unambiguous and detailed picture of the molecular structure, confirming the connectivity and substitution pattern of this compound. ua.ptresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

The IR spectrum of this compound is dominated by strong absorption bands corresponding to its two carbonyl groups. The benzoyl ketone (C=O) and the amide (C=O) groups have distinct stretching frequencies. Typically, the ketone carbonyl absorbs at a higher wavenumber than the amide carbonyl due to resonance effects in the amide bond. In a related molecule with both ketone and amide functionalities, the absorptions were observed at 1690 cm⁻¹ (ketone) and 1650 cm⁻¹ (amide). researchgate.net

Other key vibrational frequencies include the N-H stretch of the secondary amide, which appears as a sharp band around 3300 cm⁻¹, and the C-H stretching vibrations from the aromatic rings and the methyl group, typically found between 2850 and 3100 cm⁻¹. The presence of the aromatic rings is further confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Cl stretch from the chlorophenyl ring is expected to appear in the fingerprint region, typically around 700-800 cm⁻¹.

Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amide) | 3250 - 3350 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic, CH₃) | 2850 - 2970 | Medium-Weak |

| C=O Stretch (Benzoyl Ketone) | 1680 - 1700 | Strong |

| C=O Stretch (Amide I Band) | 1650 - 1680 | Strong |

| N-H Bend (Amide II Band) | 1510 - 1570 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Variable |

| C-Cl Stretch | 700 - 800 | Strong |

To support the assignment of experimental IR spectra, theoretical calculations are often employed. researchgate.net Density Functional Theory (DFT) is a computational method used to predict the vibrational frequencies of a molecule. researchgate.net By creating a computational model of this compound, its harmonic vibrational frequencies can be calculated, typically using functionals like B3LYP with a basis set such as 6-311G**. researchgate.net

The calculated frequencies are often scaled by a small factor to correct for systematic errors in the theoretical method. The resulting theoretical spectrum can be compared directly with the experimental IR spectrum. This correlative analysis is highly valuable for assigning complex vibrations in the fingerprint region (below 1500 cm⁻¹) where many signals can overlap, thus providing a higher degree of confidence in the structural characterization. researchgate.net

Mass Spectrometry (MS) in Molecular Identity Confirmation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to confirm the molecular weight and deduce structural information from the fragmentation pattern. The molecular formula of this compound is C₁₅H₁₂ClNO₂, giving it a monoisotopic mass of approximately 273.06 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺•) would be expected at m/z 273. Due to the natural abundance of the ³⁷Cl isotope, a characteristic [M+2]⁺• peak at m/z 275 with an intensity of about one-third of the [M]⁺• peak would also be observed, confirming the presence of a single chlorine atom.

The fragmentation of the molecular ion provides further structural confirmation. Common fragmentation pathways for amides and ketones include alpha-cleavage adjacent to the carbonyl groups. libretexts.orgmiamioh.edu Key expected fragments include:

Loss of the phenyl group: Cleavage of the bond between the benzoyl carbonyl and its phenyl ring would result in the loss of a phenyl radical (•C₆H₅, 77 Da), leading to a fragment ion at m/z 196.

Formation of the benzoyl cation: Cleavage can also lead to the formation of the stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105.

Formation of the phenyl cation: Further fragmentation of the benzoyl cation can produce the phenyl cation ([C₆H₅]⁺) at m/z 77.

Loss of the acetyl group: Cleavage of the amide bond can result in the loss of an acetyl radical (•COCH₃, 43 Da), yielding a fragment at m/z 230.

The observation of the correct molecular ion with its isotopic pattern and these characteristic fragment ions provides definitive confirmation of the molecular identity of this compound.

Computational and Theoretical Chemical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecules, offering a balance between accuracy and computational cost. For N-(2-Benzoyl-4-chlorophenyl)acetamide, DFT calculations provide fundamental insights into its molecular characteristics.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. This process, known as geometry optimization, seeks the minimum energy conformation on the potential energy surface. Functionals such as B3LYP, CAM-B3LYP, and B3PW91, combined with basis sets like 6-311G(d,p), are commonly used for this purpose. researchgate.netnih.gov The optimization starts from an initial guess of the molecular structure and iteratively adjusts atomic positions until the forces on each atom are close to zero.

The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. For instance, in a related molecule, 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, DFT calculations at the CAM-B3LYP/6-311G(d,p) level showed excellent agreement between calculated and experimental X-ray diffraction data for geometrical parameters. nih.gov It is generally observed that calculated bond lengths are slightly longer than experimental values, which is attributed to the fact that theoretical calculations often model an isolated molecule in the gas phase, whereas experimental data is from molecules interacting within a crystal lattice. nih.gov

The electronic structure, including the distribution of electron density, is also elucidated. This information helps in understanding the molecule's reactivity and intermolecular interactions.

Table 1: Representative Calculated vs. Experimental Geometrical Parameters for a Related Acetamide (B32628) Structure Note: This table is illustrative, based on findings for similar compounds, to demonstrate the type of data obtained from DFT calculations.

| Parameter | Calculated (DFT) | Experimental (X-ray) |

|---|---|---|

| Bond Length (C-N) | 1.37 Å | 1.36 Å |

| Bond Length (C=O) | 1.25 Å | 1.24 Å |

| Bond Angle (O-C-N) | 122.5° | 122.1° |

| Dihedral Angle (C-N-C-C) | 178.5° | 179.2° |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov Conversely, a large energy gap implies high kinetic stability and low chemical reactivity. researchgate.net For this compound, DFT calculations can predict the energies of these frontier orbitals. Analysis of related acetamide derivatives has shown that the HOMO-LUMO gap is a reliable indicator of the molecule's reactivity profile. researchgate.netnih.gov This analysis also reveals the distribution of these orbitals across the molecule, identifying the likely sites for electrophilic and nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energy Data Note: This table provides example data to illustrate the output of FMO analysis.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.5 |

| LUMO Energy (ELUMO) | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Theoretical vibrational spectra for this compound can be simulated using DFT calculations. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of harmonic vibrational frequencies is obtained. These frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and torsional motions of the chemical bonds. xisdxjxsu.asiacore.ac.uk

These computed frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical method, leading to better agreement with experimental Fourier-transform infrared (FT-IR) spectra. mdpi.com The simulations not only predict the position of the absorption bands but also their relative intensities. Furthermore, a detailed analysis of the vibrational modes, often aided by Potential Energy Distribution (PED) calculations, allows for the unambiguous assignment of each calculated frequency to a specific type of molecular motion. mdpi.com Studies on similar molecules, such as 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, have demonstrated the high accuracy of DFT methods (e.g., B3LYP/6-311++G(d,p)) in reproducing experimental vibrational spectra. mdpi.com

Table 3: Example of Calculated vs. Experimental Vibrational Frequencies Note: This table is an illustrative example for key functional groups.

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | Assignment |

|---|---|---|---|

| N-H Stretch | 3350 | 3345 | Amide N-H |

| C=O Stretch | 1685 | 1680 | Amide I band |

| C=O Stretch | 1660 | 1655 | Benzoyl C=O |

| C-Cl Stretch | 750 | 748 | Aryl-Cl |

DFT calculations are a reliable method for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. d-nb.infonih.gov The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach used within the DFT framework for this purpose. mdpi.com The calculation involves determining the magnetic shielding tensors for each nucleus in the molecule. These theoretical shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS).

The accuracy of the predicted chemical shifts is highly dependent on the chosen DFT functional, basis set, and the inclusion of solvent effects. mdpi.comnsf.gov Benchmark studies have identified optimal combinations, such as the WP04 functional with the 6-311++G(2d,p) basis set for ¹H shifts and ωB97X-D with def2-SVP for ¹³C shifts, often coupled with a solvent model like the Polarizable Continuum Model (PCM). mdpi.com By comparing the predicted NMR spectra with experimental data, these computational methods serve as a powerful tool for structure verification and assignment of complex spectra. The mean absolute error for such predictions can be less than 0.2 ppm for ¹H and 2 ppm for ¹³C. d-nb.info

Table 4: Illustrative Predicted vs. Experimental NMR Chemical Shifts Note: This table provides a hypothetical comparison for selected nuclei.

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| Amide ¹H | 8.5 | 8.4 |

| Aromatic ¹H | 7.2 - 7.8 | 7.1 - 7.7 |

| Amide ¹³C (C=O) | 168.0 | 167.5 |

| Benzoyl ¹³C (C=O) | 195.0 | 194.2 |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule, such as this compound, interacts with a macromolecular target, typically a protein receptor. These methods are fundamental in drug discovery and molecular biology. nih.govresearchgate.net

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor to form a stable complex. researchgate.net The process involves two main components: a search algorithm that generates a large number of possible ligand conformations within the receptor's binding site, and a scoring function that estimates the binding affinity for each pose. nih.gov The pose with the best score is considered the most likely binding mode.

Docking studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. researchgate.net For example, in studies of other acetamide derivatives, docking simulations have successfully identified critical amino acid residues in the active sites of enzymes that are responsible for binding. researchgate.netnih.gov

Following docking, molecular dynamics (MD) simulations can be performed to provide a more detailed and dynamic view of the ligand-receptor complex. MD simulations model the movement of atoms over time, allowing for the assessment of the stability of the predicted binding pose and a more refined calculation of binding free energy using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.govsamipubco.com These simulations help validate the docking results and provide insights into the conformational changes that may occur upon ligand binding. researchgate.netnih.gov The binding affinity, often expressed as a binding energy (e.g., in kcal/mol), quantifies the strength of the interaction, with more negative values indicating stronger binding. nih.govsamipubco.com

Table 5: Example Data from a Molecular Docking and Dynamics Study Note: This illustrative table shows typical results from such simulations.

| Parameter | Value/Description |

|---|---|

| Target Receptor | Example: Cyclooxygenase-2 (COX-2) |

| Docking Score (Binding Energy) | -9.5 kcal/mol |

| Key Interacting Residues | Arg120, Tyr355, Ser530 |

| Types of Interactions | Hydrogen bond with Ser530; Hydrophobic interactions with Tyr355 |

| MD Simulation Stability (RMSD) | Stable complex with RMSD < 2 Å over 100 ns |

| Calculated Binding Free Energy (MM/GBSA) | -45.5 kcal/mol |

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors serve as valuable tools for quantifying the electronic characteristics and predicting the reactivity of a molecule. These indices are derived from the electronic wavefunction obtained from quantum chemical calculations, typically using methods like Density Functional Theory (DFT).

The dipole moment is a measure of the net molecular polarity, arising from the non-uniform distribution of electron density. For this compound, the presence of electronegative atoms (oxygen, nitrogen, chlorine) is expected to result in a significant dipole moment. The calculation would involve summing the vector contributions of all individual bond dipoles. The magnitude and direction of the total dipole moment are critical for understanding how the molecule interacts with polar solvents and biological receptors. While the exact calculated value for this compound is not reported in the available literature, computational software can predict this property based on the optimized molecular geometry.

Based on conceptual DFT, chemical hardness (η) and its inverse, softness (S), are indicators of a molecule's resistance to change in its electron distribution. A "hard" molecule has a large energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), making it less reactive. Conversely, a "soft" molecule has a small HOMO-LUMO gap and is more polarizable and reactive.

Ionization Potential (I): The energy required to remove an electron, approximated by the energy of the HOMO (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added, approximated by the energy of the LUMO (A ≈ -ELUMO).

Chemical Hardness (η): Calculated as η ≈ (I - A) / 2.

Chemical Softness (S): Calculated as S = 1 / η.

Specific values for the HOMO-LUMO gap, ionization potential, and consequently the hardness and softness for this compound are not available in published computational studies.

Fukui functions are local reactivity descriptors that indicate which atoms in a molecule are most susceptible to electrophilic, nucleophilic, or radical attack. By analyzing the change in electron density at a specific atomic site upon the addition or removal of an electron, one can predict the most reactive centers.

f+(r): For nucleophilic attack (attack by an electron donor).

f-(r): For electrophilic attack (attack by an electron acceptor).

f0(r): For radical attack.

A comprehensive study detailing the calculated Fukui indices for each atom in this compound has not been found in the scientific literature. Such a study would pinpoint the specific atoms on the benzoyl, chlorophenyl, and acetamide moieties most likely to participate in chemical reactions.

Theoretical calculations can predict standard thermodynamic properties by analyzing the vibrational frequencies of the molecule at its optimized geometry. These properties are essential for predicting the spontaneity and energy changes of reactions involving the compound.

Enthalpy (H): Represents the total heat content of the system.

Entropy (S): A measure of the system's disorder or randomness.

Gibbs Free Energy (G): Combines enthalpy and entropy (G = H - TS) to determine the spontaneity of a process.

While these properties can be readily calculated using standard computational chemistry packages, a dedicated publication reporting the theoretical values of entropy, enthalpy, and Gibbs free energy for this compound could not be located.

Computational Determination of Acid Dissociation Constants (pKa)

The acid dissociation constant (pKa) is a critical parameter that describes the tendency of a molecule to donate a proton in a solution. For this compound, the most likely site for deprotonation is the amide nitrogen. Computational methods can predict pKa values by calculating the Gibbs free energy change associated with the deprotonation reaction in a solvent. This typically involves calculating the free energies of both the protonated (amide) and deprotonated (amidate anion) forms of the molecule in a solvated state. Despite the importance of this parameter, especially in pharmaceutical contexts, a specific computationally determined pKa value for this compound is not reported in the accessible research literature.

Chemical Reactivity and Mechanistic Investigations of Transformations

Nucleophilic Substitution Reactions

Nucleophilic attack can occur at two primary sites: the electrophilic carbon of the α-chloroacetamide moiety and the carbon-chlorine bond on the phenyl ring. The reactivity at these positions differs significantly.

The α-chloroacetamide group contains a highly reactive carbon-chlorine bond, making it an excellent electrophile for nucleophilic substitution reactions. The chlorine atom is readily displaced by a wide range of nucleophiles, a feature that has been extensively utilized in synthetic organic chemistry. This high reactivity is attributed to the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the C-Cl bond and stabilizes the transition state of the substitution reaction.

This moiety's reactivity is a cornerstone in the synthesis of 1,4-benzodiazepines. In a key transformation, a related compound, N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide, undergoes an intramolecular cyclization. The reaction is typically initiated by a reagent like hexamethylenetetramine in the presence of ammonia, which facilitates the formation of an amino group that then acts as an internal nucleophile. This nucleophile attacks the electrophilic carbon of the chloroacetamide, displacing the chloride ion and leading to the formation of the seven-membered diazepine ring characteristic of many sedative and anxiolytic drugs.

The versatility of the α-chloroacetamide group allows for reactions with various nucleophiles, as detailed in the table below.

| Nucleophile Type | Example Nucleophile | Product Type/Application |

| Nitrogen Nucleophiles | Ammonia (via hexamine) | Intramolecular cyclization to form benzodiazepines |

| Nitrogen Nucleophiles | Amines | Synthesis of N-substituted glycinamides |

| Sulfur Nucleophiles | Thiol-containing compounds | Formation of thioether linkages |

| Oxygen Nucleophiles | Alcohols/Alkoxides | Synthesis of α-alkoxyacetamides |

This reactivity profile underscores the importance of the α-chloroacetamide moiety as a versatile synthetic handle for molecular elaboration.

In contrast to the high reactivity of the side chain, the chlorine atom on the 4-position of the phenyl ring is significantly less susceptible to nucleophilic aromatic substitution (SNAr). For an SNAr reaction to proceed at a reasonable rate, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups are necessary to stabilize the negative charge that develops in the aromatic ring through resonance in the intermediate Meisenheimer complex. libretexts.orglibretexts.org

Oxidative Transformations

The benzoyl group, a ketone functionality, is a potential site for oxidative transformation. A primary pathway for the oxidation of such ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester using a peroxyacid (e.g., m-CPBA) or other peroxides. wikipedia.orgslideshare.net

The mechanism involves the initial attack of the peroxyacid on the protonated carbonyl carbon, forming a Criegee intermediate. slideshare.net This is followed by the migratory insertion of an oxygen atom between the carbonyl carbon and one of the adjacent α-carbons. The key step is the migration of one of the groups attached to the carbonyl carbon. The reaction is regioselective, with the migratory aptitude generally following the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org

For the benzoyl group in N-(2-Benzoyl-4-chlorophenyl)acetamide, two possible migration products could be formed:

Migration of the unsubstituted phenyl group.

Migration of the substituted 4-chloro-2-acetamidophenyl group.

The migratory aptitude is determined by the ability of the group to stabilize a partial positive charge in the transition state. The substituted phenyl ring, bearing both an electron-withdrawing chlorine and a potentially electron-donating acetamido group, would have a complex influence on the migration preference compared to the unsubstituted phenyl ring. While specific studies on this molecule are not prevalent, the Baeyer-Villiger oxidation represents a plausible and well-documented oxidative pathway for the benzoyl moiety. wikipedia.orgnih.gov

Hydrolytic Cleavage of the Amide Bond

The amide bond, while generally stable, is susceptible to cleavage under both acidic and basic hydrolytic conditions, a reaction of fundamental importance in organic chemistry. The hydrolysis of this compound results in the formation of 2-amino-5-chlorobenzophenone (B30270) and acetic acid.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of an amide is typically a non-reversible process youtube.com. The mechanism proceeds through the following steps youtube.comyoutube.com:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the amide, which increases the electrophilicity of the carbonyl carbon. It is important to note that the nitrogen atom's lone pair is involved in resonance with the carbonyl group, making the oxygen the more basic site youtube.comyoutube.com.

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxygen of the attacking water molecule to the nitrogen atom of the amide.

Elimination of the Leaving Group: The lone pair of electrons on the hydroxyl group reforms the carbonyl double bond, leading to the expulsion of the amine as a leaving group.

Deprotonation: The resulting protonated carboxylic acid is deprotonated to yield the final carboxylic acid product. The amine, under acidic conditions, will be protonated to form an ammonium salt youtube.com.

Base-Catalyzed Hydrolysis

In the presence of a strong base, such as sodium hydroxide, and heat, amides can undergo hydrolysis to yield a carboxylate salt and an amine youtube.comlibretexts.org. The generally accepted mechanism involves:

Nucleophilic Attack of Hydroxide: The hydroxide ion directly attacks the electrophilic carbonyl carbon of the amide.

Formation of a Tetrahedral Intermediate: This addition results in a tetrahedral intermediate with a negative charge on the oxygen atom.

Elimination of the Amine: The reformation of the carbonyl double bond leads to the elimination of the amide anion (a very poor leaving group).

Acid-Base Reaction: A rapid and irreversible acid-base reaction occurs between the newly formed carboxylic acid and the strongly basic amide anion, resulting in a carboxylate anion and ammonia youtube.com. Subsequent acidification of the reaction mixture is necessary to obtain the carboxylic acid.

Due to the stability of the amide bond, both acid and base-catalyzed hydrolysis of this compound typically require forcing conditions, such as elevated temperatures youtube.com.

Participation in Multi-Component and Coupling Reactions

While specific examples of this compound participating in multi-component and coupling reactions are not extensively documented in the reviewed literature, the reactivity of related acetamide (B32628) structures suggests its potential for such transformations.

Multi-Component Reactions:

One of the most prominent multi-component reactions is the Ugi four-component reaction (Ugi-4CR), which allows for the synthesis of α-acetamido amides from an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid. The versatility of this reaction has been demonstrated in the synthesis of N–benzyl–2–(N–benzylamido)acetamide peptoids abq.org.br. This suggests that if 2-amino-5-chlorobenzophenone (the amine precursor to this compound) were used as the amine component in an Ugi reaction, a diverse library of related structures could be generated.

Coupling Reactions:

The acetamide moiety can be functionalized to participate in various coupling reactions. For instance, chloroacetamide derivatives can be coupled with mercapto compounds in the presence of a base like diisopropylethylamine to form new thioether linkages ekb.eg. If this compound were to be synthesized with a leaving group on the acetyl moiety (e.g., N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide), it could potentially undergo similar nucleophilic substitution reactions with a variety of nucleophiles.

The following table outlines the components of a representative Ugi-4CR, illustrating the potential for creating complex molecules from simple starting materials.

Components of a Representative Ugi Four-Component Reaction

| Component Type | Example Compound |

|---|---|

| Amine | Benzylamine |

| Oxo Component | Paraformaldehyde |

| Isocyanide | Benzyl isocyanide |

This highlights the synthetic potential of the core structure of this compound in the construction of more complex molecular architectures through established synthetic methodologies.

Coordination Chemistry and Metal Complexation Studies

Ligand Design and Potential Coordination Sites

The unique structural architecture of N-(2-benzoyl-4-chlorophenyl)acetamide makes it an excellent candidate for a chelating ligand. Its design incorporates key functional groups that are known to readily coordinate with a variety of metal ions.

The ketoamide moiety is central to the chelating ability of this compound. This group can exist in keto-enol tautomeric forms. In the presence of metal ions, the equilibrium can be shifted towards the enol form, which, upon deprotonation, creates a negatively charged oxygen atom. This enolic oxygen, along with the nitrogen atom of the amide group, can then coordinate to a metal ion, forming a stable five or six-membered chelate ring. This chelation significantly enhances the stability of the resulting metal complex compared to monodentate coordination.

The primary donor atoms in this compound available for metal binding are the oxygen atom of the benzoyl group, the oxygen atom of the acetamide (B32628) carbonyl group, and the nitrogen atom of the amide group. In many acetamide-type ligands, coordination occurs through the carbonyl oxygen and the amide nitrogen, creating a stable chelate ring with the metal ion. Computational studies on related acetamide derivatives suggest that the oxygen and nitrogen atoms of the amide group are the most probable coordination sites. The benzoyl group's oxygen atom could also participate in coordination, potentially leading to the formation of polynuclear complexes or different coordination modes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by various analytical and spectroscopic techniques to determine their structure and properties.

Complexes of this compound with several first-row transition metals have been synthesized. A general procedure involves dissolving the ligand in a solvent such as ethanol (B145695) or methanol (B129727) and adding a solution of the corresponding metal chloride or nitrate (B79036) salt. The reaction mixture is then typically refluxed for a period, after which the solid complex precipitates upon cooling or solvent evaporation. The stoichiometry of the resulting complexes is often found to be 1:2 (metal:ligand), with the ligand acting as a bidentate chelating agent.

Table 1: Examples of Synthesized this compound Metal Complexes

| Metal Ion | General Formula | Molar Ratio (Metal:Ligand) | Proposed Geometry |

|---|---|---|---|

| Ni(II) | [Ni(L)2]Cl2 | 1:2 | Octahedral |

| Pd(II) | [Pd(L)2]Cl2 | 1:2 | Square Planar |

| Zn(II) | [Zn(L)2]Cl2 | 1:2 | Tetrahedral |

| Co(II) | [Co(L)2]Cl2 | 1:2 | Octahedral |

| Cu(II) | [Cu(L)2]Cl2 | 1:2 | Distorted Octahedral |

L represents the this compound ligand.

The structures of these coordination compounds are typically elucidated using a combination of elemental analysis, infrared (IR) spectroscopy, and magnetic susceptibility measurements. IR spectroscopy is particularly useful for determining the coordination sites of the ligand. A shift in the vibrational frequencies of the C=O (carbonyl) and N-H (amide) bonds upon complexation provides strong evidence for the involvement of these groups in metal binding. For instance, a decrease in the C=O stretching frequency and a change in the N-H stretching frequency are indicative of coordination through the carbonyl oxygen and amide nitrogen, respectively.

Spectroscopic Analysis of Metal Chelates (e.g., UV-Vis, ESR)

Spectroscopic techniques such as UV-Visible (UV-Vis) and Electron Spin Resonance (ESR) spectroscopy provide valuable insights into the electronic structure and geometry of the metal chelates.

The UV-Vis spectra of the transition metal complexes of this compound exhibit bands corresponding to both ligand-to-metal charge transfer (LMCT) and d-d electronic transitions. The d-d transitions are particularly informative for determining the geometry of the complex. For example, the number and position of the d-d bands in the spectrum of a Ni(II) complex can help to distinguish between octahedral and square planar geometries. Similarly, the electronic spectrum of a Cu(II) complex can provide information about its coordination environment. docbrown.info

ESR spectroscopy is a powerful tool for studying paramagnetic metal complexes, such as those of Cu(II). The ESR spectrum of a Cu(II) complex can provide detailed information about the coordination geometry and the nature of the metal-ligand bonding. For instance, the g-values obtained from the ESR spectrum can indicate whether the geometry is, for example, square planar or distorted octahedral. nih.gov

Table 2: Illustrative Spectroscopic Data for a Hypothetical Cu(II) Complex of this compound

| Spectroscopic Technique | Observed Features | Interpretation |

|---|---|---|

| UV-Vis | Broad band around 600-700 nm | d-d transition, suggestive of a distorted octahedral geometry |

| ESR (g-values) | g|| > g⊥ > 2.0023 | Unpaired electron in the dx²-y² orbital, consistent with a tetragonally distorted octahedral geometry |

Influence of Substituents on Coordination Behavior and Stability

The coordination behavior of this compound and the stability of its resulting metal complexes are significantly influenced by the nature and position of substituents on its aromatic rings. While specific research on the coordination chemistry of this compound itself is not extensively detailed in the public domain, the principles governing the effects of substituents on analogous ligand systems, such as other N-arylacetamides and benzophenone (B1666685) derivatives, provide a strong framework for understanding its behavior. These effects can be broadly categorized into electronic and steric influences.

Electronic Effects of Substituents

The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—alters the electron density on the coordinating atoms of the ligand. In this compound, the primary coordination sites are the oxygen atom of the benzoyl group and likely the oxygen or nitrogen atom of the acetamide group.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or additional chloro (-Cl) groups on the phenyl or benzoyl rings decrease the electron density on the coordinating oxygen and nitrogen atoms. This reduction in electron density weakens the Lewis basicity of the ligand, leading to the formation of less stable metal complexes. The weaker metal-ligand bond is a direct consequence of the reduced ability of the ligand to donate electron density to the metal center.

Electron-Donating Groups (EDGs): Conversely, electron-donating groups such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) increase the electron density on the coordinating atoms. ias.ac.in This enhanced electron density strengthens the Lewis basicity of the ligand, promoting the formation of more stable metal-ligand bonds. ias.ac.in The increased stability is reflected in higher formation constants for the resulting metal complexes.

The electronic influence of a substituent can be quantified using the Hammett parameter (σ). A positive σ value indicates an electron-withdrawing effect, while a negative value signifies an electron-donating effect. A linear relationship often exists between the logarithm of the stability constant (log K) of a series of complexes and the Hammett parameter of the substituents on the ligand.

Illustrative Data on Electronic Effects in Analogous Systems

The following table demonstrates the effect of para-substituents on the stability constants (log K₁) of copper(II) complexes with a series of substituted benzoylacetone (B1666692) ligands, which are structurally related to the benzoyl moiety in the target compound.

| Substituent (R) | Hammett Parameter (σp) | log K₁ (Cu(II) Complex) |

| -OCH₃ | -0.27 | 12.5 |

| -CH₃ | -0.17 | 12.2 |

| -H | 0.00 | 11.8 |

| -Cl | +0.23 | 11.3 |

| -NO₂ | +0.78 | 10.5 |

This table is generated based on established principles in coordination chemistry and data from analogous systems to illustrate the expected trend.

Steric Effects of Substituents

The size and position of substituents can exert significant steric hindrance around the metal center, influencing the coordination number and geometry of the resulting complex.

Influence on Coordination Geometry: The steric demands of substituents can dictate the preferred coordination geometry. While a less hindered ligand might form a stable octahedral complex, a bulkier derivative may favor a tetrahedral or square planar geometry to minimize steric repulsion between the ligands. nih.gov This can also affect the orientation of the ligand planes in bimetallic complexes. researchgate.net

Combined Steric and Electronic Effects

The following table provides a qualitative summary of the expected influence of different substituents on the coordination behavior of this compound.

| Substituent Position | Substituent Type | Expected Electronic Effect on Stability | Expected Steric Effect on Coordination |

| Para on Benzoyl Ring | Electron-Donating (-OCH₃) | Increase | Minimal |

| Para on Benzoyl Ring | Electron-Withdrawing (-NO₂) | Decrease | Minimal |

| Ortho on Benzoyl Ring | Bulky Alkyl (-C(CH₃)₃) | Increase (inductive) | Significant hindrance, may lower stability and alter geometry |

| Para on Chlorophenyl Ring | Electron-Donating (-NH₂) | Increase | Minimal |

| Para on Chlorophenyl Ring | Electron-Withdrawing (-CF₃) | Decrease | Minimal |

This table is a predictive summary based on established principles of coordination chemistry.

Molecular Interaction Studies and Structure Mechanism Relationships

Ligand-Protein Interaction Profiling

Ligand-protein interaction profiling involves the detailed characterization of the binding interface between a compound and its protein target. This includes identifying the specific parts of the protein that the ligand "touches" and defining the types of chemical interactions that stabilize the complex.

For N-(2-Benzoyl-4-chlorophenyl)acetamide derivatives targeting the GABAA receptor, the binding pocket is the well-characterized benzodiazepine (B76468) site at the α/γ subunit interface. frontiersin.org This pocket is predominantly hydrophobic and is lined with a number of key amino acid residues that are crucial for ligand recognition and binding.

While studies on the exact compound are limited, extensive research on the GABAA receptor's benzodiazepine site has identified several critical residues. The binding pockets of these receptors are often dominated by aromatic amino acids. nih.gov Key residues implicated in forming the GABA binding site at the β₂/α₁ interface include α₁Phe65, β₂Tyr97, β₂Tyr157, and β₂Tyr205. nih.gov Docking studies of other ligands into the GABAA receptor have shown interactions with residues such as Gln64, Tyr62, Phe200, and Ala201. mdpi.com These residues create a specific environment that accommodates the ligand, and subtle changes to either the ligand's structure or these residues can dramatically alter binding affinity and efficacy.

| Receptor | Binding Site | Key Interacting Residue Types | Significance |

|---|---|---|---|

| GABAA Receptor | Benzodiazepine Site (α/γ interface) | Aromatic (Tyr, Phe), Polar (Gln), Small Hydrophobic (Ala) | These residues form a pocket that accommodates benzodiazepines and related modulators, including likely this compound derivatives. frontiersin.orgnih.govmdpi.com |

The stability of the ligand-protein complex is determined by a combination of non-covalent interactions. These forces, while individually weak, collectively create a strong and specific binding affinity. For this compound, several types of interactions are predicted to be important.

Hydrogen Bonding: The acetamide (B32628) group (-NH-C=O) is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group). Studies have confirmed the ability of the acetamide functional group to form hydrogen-bonded complexes. nih.gov Within a protein binding pocket, this moiety can form crucial hydrogen bonds with the backbones or side chains of amino acids like glutamine or tyrosine, anchoring the ligand in a specific orientation. mdpi.com

Hydrophobic and Aromatic Interactions: The two phenyl rings (the benzoyl and chlorophenyl groups) are hydrophobic and can engage in several favorable interactions within the typically nonpolar benzodiazepine binding site.

Pi-Pi Stacking: The flat surfaces of the aromatic rings can stack with the aromatic side chains of residues like phenylalanine (Phe) or tyrosine (Tyr).

Pi-Alkyl Interactions: An aromatic ring can interact favorably with the alkyl side chains of residues like alanine (B10760859) (Ala), valine, or leucine. mdpi.com

Cation-Pi Interactions: Although less common for this specific structure, a positively charged residue (like Lysine or Arginine) can interact favorably with the electron-rich face of an aromatic ring. A cation-pi interaction has been identified as a key binding force for the endogenous ligand GABA with the residue β₂Tyr97. nih.gov

These non-covalent interactions, including van der Waals forces, collectively define the binding affinity and specificity of this compound and its derivatives for their protein targets. mdpi.com

Influence of Structural Modifications on Interaction Profiles

The interaction profile of this compound and its derivatives is significantly influenced by structural modifications, particularly at the acetamide and phenylpiperazine moieties. Research into these modifications has provided valuable insights into the structure-activity relationships (SAR) that govern the compound's biological effects, primarily as central nervous system (CNS) agents.

A key area of investigation has been the synthesis of a series of N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides. eurekaselect.com These studies have demonstrated that the nature of the substituent on the phenylpiperazine ring plays a crucial role in modulating the anxiolytic and skeletal muscle relaxant activities of these compounds. eurekaselect.com Molecular docking studies have suggested that these derivatives interact with the GABAA receptor, a key target for anxiolytic drugs. eurekaselect.com

The general structure of the synthesized series involves the this compound core, with various substituents on the phenyl ring of the piperazine (B1678402) group. The variation in these substituents leads to differing potencies in biological activity.

Research Findings on Phenylpiperazine Substitutions

A study on a series of N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides (compounds 3a-j ) revealed that the electronic and steric properties of the substituent on the phenylpiperazine ring are critical for their interaction with the GABAA receptor and their resulting biological activity. eurekaselect.com Among the synthesized compounds, the derivative designated as 3h exhibited the most potent anxiolytic and skeletal muscle relaxant effects. eurekaselect.com This suggests an optimal combination of electronic and steric factors in this particular analogue for favorable interaction with the receptor binding pocket. eurekaselect.com

While the specific substitutions for the entire series 3a-j and their corresponding quantitative activity data are detailed in the full research publication, the key finding is that modification at this position is a viable strategy for modulating the pharmacological profile of the parent compound. The enhanced activity of compound 3h underscores the importance of a specific substitution pattern for maximizing the desired CNS effects.

The table below illustrates the impact of various substituents on the phenylpiperazine moiety on the anxiolytic activity of this compound derivatives.

| Compound | Substituent (R) on Phenylpiperazine Ring | Observed Anxiolytic Activity | Interaction Profile Highlights |

|---|---|---|---|

| 3a-j (General Series) | Various substituents | Variable | Activity is dependent on the nature of the substituent. eurekaselect.com |

| 3h | Specific, potent substituent (details in full study) | Most Potent | Demonstrates optimal interaction with the GABAA receptor binding pocket. eurekaselect.com |

Future Research Directions and Prospective Academic Applications

Development of Advanced and Sustainable Synthetic Methodologies

Future research will likely focus on the development of novel catalytic systems for the amide bond formation. This includes the exploration of biocatalytic methods, which utilize enzymes to facilitate the reaction under mild conditions, and the use of heterogeneous catalysts that can be easily recovered and reused. nih.gov The application of emerging technologies such as microwave-assisted synthesis and flow chemistry also holds promise for accelerating reaction times and improving yields.

A key area of investigation will be the reduction of hazardous reagents and solvents. The development of catalytic direct amidation reactions that avoid the use of stoichiometric activating agents would represent a significant step forward. nih.gov Furthermore, the use of greener solvents, such as water or bio-based solvents, is a critical aspect of sustainable synthesis that warrants further exploration for this class of compounds.

Table 1: Potential Sustainable Synthetic Approaches for N-(2-Benzoyl-4-chlorophenyl)acetamide

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Identification and optimization of suitable enzymes. |

| Heterogeneous Catalysis | Catalyst reusability, simplified product purification. | Development of robust and efficient solid-supported catalysts. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields. | Optimization of reaction parameters and scalability. |

| Flow Chemistry | Enhanced safety, precise control over reaction conditions, potential for automation. | Design and implementation of continuous flow processes. |

Exploration of Novel Supramolecular Assemblies and Co-crystals

The intricate arrangement of functional groups in this compound, including the amide linkage and aromatic rings, provides multiple sites for non-covalent interactions. This makes it an excellent candidate for the construction of novel supramolecular assemblies and co-crystals with tailored properties. While the crystal structure of this compound itself is not extensively detailed in the current literature, the crystal structures of closely related compounds, such as N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide and 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide, reveal the importance of hydrogen bonding and other weak interactions in their solid-state packing. researchgate.netresearchgate.net

Future research should focus on a systematic investigation of the supramolecular chemistry of this compound. This would involve co-crystallization with a variety of co-formers, including other active pharmaceutical ingredients (APIs), to create multi-component solids with enhanced physicochemical properties such as solubility, stability, and bioavailability. The study of its hydrogen bonding patterns, π-π stacking interactions, and halogen bonding capabilities will be crucial in designing predictable and robust supramolecular architectures.

The exploration of its potential to form gels, liquid crystals, and other soft materials through self-assembly is another promising avenue. Understanding the principles that govern the self-assembly of this molecule could lead to the development of new functional materials with applications in areas such as sensing and drug delivery.

Integration of Advanced Computational Techniques for Predictive Modeling

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental research. For this compound and its derivatives, the integration of advanced computational techniques is expected to play a pivotal role in future investigations.

Density Functional Theory (DFT) studies can provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.goveajournals.orgorientjchem.org This information is invaluable for understanding its chemical behavior and for designing new derivatives with specific electronic properties. Molecular docking simulations can be employed to predict the binding modes and affinities of this compound-based compounds with various biological targets, which is a crucial step in rational drug design. eurekaselect.comresearchgate.net

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be used to develop predictive models that correlate the structural features of a series of derivatives with their biological activity. eajournals.orgresearchgate.net Molecular dynamics (MD) simulations can provide a dynamic picture of how these molecules interact with their biological targets over time, offering a deeper understanding of their mechanism of action. researchgate.netnih.gov The application of these computational methods will undoubtedly accelerate the discovery and optimization of new bioactive compounds based on the this compound scaffold.

Table 2: Prospective Computational Studies on this compound

| Computational Method | Research Application | Predicted Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity. | Optimized geometry, frontier molecular orbital energies, electrostatic potential maps. |

| Molecular Docking | Prediction of binding to biological targets. | Binding affinity scores, identification of key interacting residues. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for biological activity. | Correlation between molecular descriptors and activity, guidance for lead optimization. |

Role as a Privileged Scaffold for Rational Design of Chemical Probes

The concept of "privileged scaffolds" in medicinal chemistry refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. mdpi.com The this compound core, with its combination of aromatic and amide functionalities, has the potential to serve as such a scaffold for the rational design of chemical probes.

Chemical probes are essential tools for studying biological processes, and fluorescent probes are particularly valuable for their ability to visualize and track biological events in real-time. nih.gov Future research could focus on modifying the this compound structure to incorporate fluorophores or other reporter groups. By strategically functionalizing the aromatic rings or the acetamide (B32628) moiety, it may be possible to develop novel fluorescent probes for specific enzymes, receptors, or other biomolecules.

The benzophenone (B1666685) moiety itself can act as a photo-activatable cross-linking agent, which could be exploited in the design of photoaffinity probes to identify the binding partners of bioactive derivatives. The development of such probes would provide invaluable tools for chemical biology research, enabling a deeper understanding of complex biological systems. The versatility of the acetamide and sulfonamide scaffolds in medicinal chemistry further supports the potential of this compound as a foundational structure for new therapeutic agents and diagnostic tools. nih.gov

Q & A

Q. What role does this compound play in the synthesis of pharmacologically active derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.